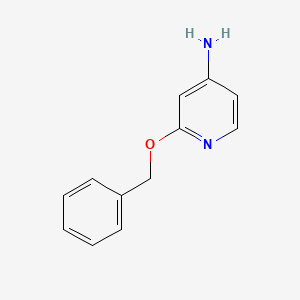
Crenolanib Trifluoroacetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Crenolanib Trifluoroacetic Acid Salt is a kinase modulator with the molecular formula C28H30F3N5O4 and a molecular weight of 557.56 . It is a potent and selective platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor .
Molecular Structure Analysis
The molecular structure of Crenolanib Trifluoroacetic Acid Salt consists of a complex arrangement of atoms. The InChI representation of its structure isInChI=1S/C26H29N5O2.C2HF3O2/c1-26 (14-32-15-26)16-33-20-6-7-22-21 (13-20)28-17-31 (22)24-8-5-18-3-2-4-23 (25 (18)29-24)30-11-9-19 (27)10-12-30;3-2 (4,5)1 (6)7/h2-8,13,17,19H,9-12,14-16,27H2,1H3; (H,6,7) . Physical And Chemical Properties Analysis
Crenolanib Trifluoroacetic Acid Salt has a molecular weight of 557.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . It also has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 557.22498894 g/mol . Its topological polar surface area is 116 Ų .Mechanism of Action
Crenolanib is an orally bioavailable, potent and selective platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor . It also potently inhibits FLT3 . It has been found to inhibit endothelial cell viability, migration and sprout length, and induce apoptosis independently of PDGFR expression .
Safety and Hazards
properties
IUPAC Name |
1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2.C2HF3O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;3-2(4,5)1(6)7/h2-8,13,17,19H,9-12,14-16,27H2,1H3;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXIMZJUWLNAHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

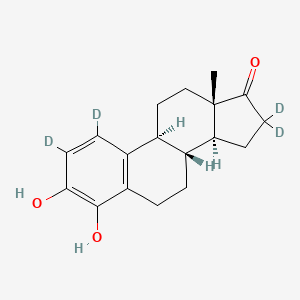

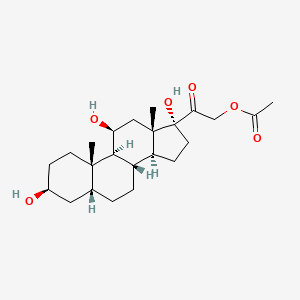

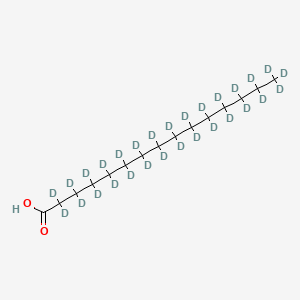


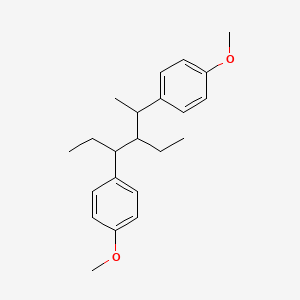
![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)
